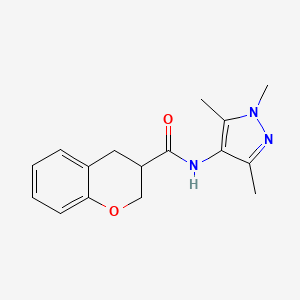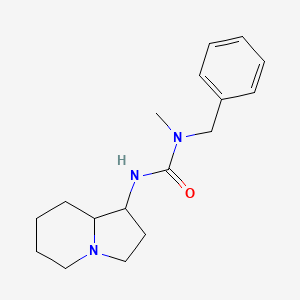
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the CB1 receptor, which is responsible for the majority of the psychoactive effects of cannabinoids. MMB-2201 is a relatively new compound, and as such, there is limited information available on its synthesis, mechanism of action, and potential applications.
作用機序
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone binds to the CB1 receptor in the brain and produces psychoactive effects similar to those of THC, the primary psychoactive compound found in cannabis. The CB1 receptor is responsible for regulating various physiological processes, including appetite, pain, mood, and memory. (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone acts as a potent agonist of the CB1 receptor, leading to the activation of these processes.
Biochemical and Physiological Effects
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone has also been shown to produce changes in mood, cognition, and perception. These effects are similar to those produced by THC and other cannabinoids found in cannabis.
実験室実験の利点と制限
One advantage of using (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone in lab experiments is its potency. (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone is a highly potent agonist of the CB1 receptor, making it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, one limitation of using (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone is its relatively new status as a synthetic cannabinoid. There is limited information available on its long-term effects and potential risks.
将来の方向性
There are several future directions for research on (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of synthetic cannabinoids for various medical conditions. Synthetic cannabinoids like (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone may have potential as pain relievers, appetite stimulants, and anti-inflammatory agents. Another area of interest is the development of safer and more effective synthetic cannabinoids with fewer side effects and risks. Finally, continued research on the endocannabinoid system and the role of synthetic cannabinoids like (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone in regulating physiological processes is needed to fully understand the potential benefits and risks of these compounds.
合成法
The synthesis of (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone involves the reaction of (3-methyl-1-benzothiophen-2-yl)methanone with 4-methoxypiperidine in the presence of a Lewis acid catalyst. The resulting product is purified using chromatography techniques to yield (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone.
科学的研究の応用
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. Synthetic cannabinoids like (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone are used to study the CB1 receptor and its role in various physiological processes. (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone has also been used to investigate the effects of synthetic cannabinoids on the central nervous system and their potential therapeutic applications.
特性
IUPAC Name |
(4-methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-13-5-3-4-6-14(13)20-15(11)16(18)17-9-7-12(19-2)8-10-17/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMRMNKFOKEMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)

![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)

![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one](/img/structure/B7565594.png)